molecular formula C15H18FN3O4S2 B2680055 1-((2-fluorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine CAS No. 2034559-83-4

1-((2-fluorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine

Cat. No. B2680055
CAS RN: 2034559-83-4
M. Wt: 387.44
InChI Key: GTKIMONUKFGOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Drug Development

This compound's relevance is closely associated with the development of neuroleptic drugs, where similar structures have been explored for their potential in treating neurological disorders. For example, Sato et al. (1978) investigated a series of 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones, substituted with benzimidazole, benzotriazole, or quinoxaline, showing comparable neuroleptic activities to haloperidol, a known antipsychotic medication. These findings suggest the utility of fluorophenyl and piperidinyl moieties in developing potent neuroleptic agents with reduced side effects (Sato, M., Arimoto, M., Ueno, K., Kojima, H., Yamasaki, T., Sakurai, T., & Kasahara, A., 1978).

Anticancer Research

The structural framework of this compound is also investigated in anticancer research. Al-Said et al. (2011) synthesized novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives having a biologically active sulfone moiety. These compounds showed promising in-vitro anticancer activity against the human breast cancer cell line (MCF7), highlighting the potential therapeutic applications of sulfonamide derivatives in cancer treatment (Al-Said, M. S., Bashandy, M. S., Al-Qasoumi, S. I., & Ghorab, M., 2011).

Antimicrobial Activity

Compounds structurally related to "1-((2-fluorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine" have been explored for their antimicrobial properties. Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their antimicrobial activity against pathogens affecting Lycopersicon esculentum (tomato plants). Their study indicates that certain derivatives exhibit significant potent antimicrobial activities, which could be beneficial for agricultural applications (Vinaya, K., Kavitha, R., Kumar, C. A., Prasad, S. B., Chandrappa, S., Deepak, S., Swamy, S. N., Umesha, S., & Rangappa, K., 2009).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the biological target. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

The broad range of chemical and biological properties of imidazole has made it an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the future directions in the research and development of imidazole derivatives are promising.

properties

IUPAC Name

1-(2-fluorophenyl)sulfonyl-4-(1-methylimidazol-2-yl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O4S2/c1-18-11-8-17-15(18)24(20,21)12-6-9-19(10-7-12)25(22,23)14-5-3-2-4-13(14)16/h2-5,8,11-12H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKIMONUKFGOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-fluorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.